molecular formula C25H33N3O2 B6110552 3-acetamido-N-[1-[[4-(2-methylpropyl)phenyl]methyl]piperidin-3-yl]benzamide

3-acetamido-N-[1-[[4-(2-methylpropyl)phenyl]methyl]piperidin-3-yl]benzamide

Cat. No.: B6110552
M. Wt: 407.5 g/mol
InChI Key: DDUFXKPENGCSBI-UHFFFAOYSA-N
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Description

3-acetamido-N-[1-[[4-(2-methylpropyl)phenyl]methyl]piperidin-3-yl]benzamide is a complex organic compound that belongs to the class of benzamides It is characterized by the presence of an acetamido group, a piperidine ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetamido-N-[1-[[4-(2-methylpropyl)phenyl]methyl]piperidin-3-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzamide Moiety: The benzamide group is introduced through an amide bond formation reaction, typically using benzoyl chloride and an amine precursor.

    Attachment of the Acetamido Group: The acetamido group is introduced via acetylation of an amine group present on the intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

3-acetamido-N-[1-[[4-(2-methylpropyl)phenyl]methyl]piperidin-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the compound’s functional groups, such as reducing nitro groups to amines.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

3-acetamido-N-[1-[[4-(2-methylpropyl)phenyl]methyl]piperidin-3-yl]benzamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Pharmacology: Research focuses on its interactions with biological targets, such as receptors and enzymes, to understand its mechanism of action.

    Chemical Biology: The compound is used as a tool to study biological processes and pathways.

    Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3-acetamido-N-[1-[[4-(2-methylpropyl)phenyl]methyl]piperidin-3-yl]benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Benzamide Derivatives: Compounds with similar structures, such as other benzamide derivatives, may share some properties but differ in their specific biological activities.

    Piperidine Derivatives: Compounds containing the piperidine ring may have similar pharmacological profiles but differ in their overall effects due to variations in their chemical structure.

Uniqueness

3-acetamido-N-[1-[[4-(2-methylpropyl)phenyl]methyl]piperidin-3-yl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-acetamido-N-[1-[[4-(2-methylpropyl)phenyl]methyl]piperidin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N3O2/c1-18(2)14-20-9-11-21(12-10-20)16-28-13-5-8-24(17-28)27-25(30)22-6-4-7-23(15-22)26-19(3)29/h4,6-7,9-12,15,18,24H,5,8,13-14,16-17H2,1-3H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDUFXKPENGCSBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)CN2CCCC(C2)NC(=O)C3=CC(=CC=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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